1-cyano-2-(1H-indol-5-yl)guanidine
Description
1-Cyano-2-(1H-indol-5-yl)guanidine is a guanidine derivative characterized by a cyano group at position 1 and a 1H-indol-5-yl substituent at position 2 of the guanidine core.
Properties
IUPAC Name |
1-cyano-2-(1H-indol-5-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-6-14-10(12)15-8-1-2-9-7(5-8)3-4-13-9/h1-5,13H,(H3,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVYGVGSGZDXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N=C(N)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Cyano-N’(1H-indol-5-YL)guanidine typically involves the reaction of 1H-indole-5-carboxaldehyde with cyanamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Cyano-N’(1H-indol-5-YL)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-Cyano-N’(1H-indol-5-YL)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological processes and pathways, particularly in the context of proteomics research.
Industry: N-Cyano-N’(1H-indol-5-YL)guanidine is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyano-N’(1H-indol-5-YL)guanidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the specific biological context. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Guanidine Derivatives
Below is a comparative analysis of 1-cyano-2-(1H-indol-5-yl)guanidine with structurally related compounds, focusing on substituents, synthesis, and biological relevance.
Table 1: Key Structural and Functional Comparisons
*Molecular weights estimated based on substituent contributions.
Substituent-Driven Reactivity and Bioactivity
- Indole vs. Quinoline: The indole group in this compound is electron-rich, enabling π-π stacking or hydrogen bonding in biological targets (e.g., serotonin receptors). In contrast, the quinolinyl group in may confer antimalarial or anticancer properties due to its planar aromatic system .
- Sulfonyl vs. Cyano: The sulfonyl group in enhances acidity (pKa ~1-2) and stability via resonance, whereas the cyano group in the target compound increases electrophilicity, favoring reactions with thiols or amines .
- The absence of chiral centers in the target compound may simplify synthesis but reduce enantiomeric selectivity .
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